molecular formula C10H11N3S B460582 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile CAS No. 36860-48-7

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B460582
CAS No.: 36860-48-7
M. Wt: 205.28g/mol
InChI Key: UTKBYTULJUZJBI-UHFFFAOYSA-N
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Description

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a specialized fused heterocyclic compound designed for pharmaceutical and medicinal chemistry research. This molecular scaffold, featuring the 2-aminothieno[2,3-b]pyridine-3-carbonitrile core, is of significant interest in early-stage drug discovery due to its structural similarity to biologically active frameworks documented in scientific literature . Compounds within this structural class have demonstrated potential as key intermediates in the synthesis of various pharmacologically active molecules . Researchers utilize this scaffold to develop novel therapeutic agents, as such fused heterocyclic systems can interact with multiple biological targets. The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups on the thienopyridine ring system creates a versatile platform for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery. The rigid, polycyclic structure provides a stable foundation for building diverse compound libraries aimed at addressing various disease targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-5-7-8-6-1-3-13(4-2-6)10(8)14-9(7)12/h6H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKBYTULJUZJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2SC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide can lead to the formation of the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile. For instance, a related compound demonstrated significant antiproliferative effects against multiple human tumor cell lines. This compound was shown to disrupt microtubules and induce G2/M cell cycle arrest, which are critical mechanisms in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound A518 A20.15Microtubule disruption
Compound BHCT1160.04Centrosome de-clustering
Compound CEA.hy9260.40Anti-angiogenic effects

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds with potential pharmacological activities. Its derivatives have been synthesized through multi-component reactions involving different aldehydes and malononitrile, yielding compounds with diverse biological activities including anticonvulsant and antidepressant effects .

Antimicrobial Properties

Compounds derived from this compound have been evaluated for their antibacterial properties. A study indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the compound's versatility in addressing infectious diseases .

Table 2: Antimicrobial Activity of Derivatives

Derivative NameBacterial StrainZone of Inhibition (mm)
Derivative XStaphylococcus aureus15
Derivative YEscherichia coli12
Derivative ZPseudomonas aeruginosa10

Case Study 1: Anticancer Research

In a detailed investigation of a related compound's anticancer activity, researchers found that it selectively targeted cancer cells while sparing normal cells. The study utilized various assays to determine the compound's efficacy and mechanism of action. Notably, the compound caused significant cytotoxicity in melanoma cells through microtubule destabilization .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis protocol was developed for producing derivatives of this compound. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures and purity. This study provided insights into optimizing reaction conditions for higher yields and better biological activity profiles .

Mechanism of Action

The mechanism of action of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Unlike pyrano[3,2-c]pyridines (), which have extended π-systems for enhanced bioactivity, the ethanothieno framework prioritizes compactness, possibly influencing membrane permeability .

Implications for Target Compound :

  • Lack of bulky substituents (e.g., benzylidene in ) may reduce cytotoxicity but enhance selectivity .

Biological Activity

Introduction

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile (CAS No. 36860-48-7) is a compound belonging to the thienopyridine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. The following sections explore its biological activity, including antiproliferative effects and other pharmacological properties.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
CAS Number36860-48-7
PurityNot specified
Storage ConditionsKeep in dark place, sealed in dry, 2-8°C

Anticancer Activity

Recent studies have demonstrated that derivatives of thienopyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of thienopyridine derivatives were evaluated for their effects on human cancer cells, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay. The results indicated that certain derivatives displayed selective cytotoxicity against liver and colon cancer cells while showing minimal effects on non-tumor fibroblast cells (BJ-1) .

Key Findings from Case Studies:

  • Compound Efficacy : Specific thienopyridine derivatives demonstrated IC50 values lower than those of standard chemotherapy agents like doxorubicin, indicating stronger antiproliferative effects.
  • Mechanism of Action : Molecular docking studies suggested that these compounds interact with specific proteins involved in cancer cell proliferation, enhancing their therapeutic potential .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that thienopyridine derivatives may exhibit anticonvulsant and antidepressant activities. For example, studies on similar compounds have shown effects on neurotransmitter systems that are crucial for mood regulation and seizure control .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

  • Antiproliferative Assays : Various derivatives were tested against multiple cancer cell lines with results indicating significant dose-dependent cytotoxicity.
  • Cell Line Specificity : The compound exhibited selective activity against specific cancer types while maintaining low toxicity towards healthy cells .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies:

  • Cytotoxicity : Low cytotoxicity was observed in non-tumor cell lines during screening processes.
  • Hazard Statements : The compound is classified with precautionary measures indicating potential irritant properties (H315 - Causes skin irritation; H319 - Causes serious eye irritation) .

Q & A

Q. What synthetic methodologies are effective for preparing 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile and its analogs?

The synthesis of this compound class typically involves cyclocondensation reactions. For example, derivatives of pyridine-3-carbonitrile can be synthesized via reactions between piperidone derivatives and ylidenemalononitriles in methanol with sodium as a catalyst . Alternatively, solvent-free protocols using solid sodium ethoxide have achieved quantitative yields in related thieno[2,3-b]pyridine systems, offering greener synthetic routes . Key steps include:

  • Reagent selection : Malononitrile is a common precursor for introducing the carbonitrile group .
  • Catalyst optimization : Sodium or sodium ethoxide enhances reaction efficiency under mild conditions .
  • Workup : Precipitation via ice/water mixtures followed by recrystallization (e.g., ethanol) ensures purity .

Q. How can researchers confirm the molecular structure of synthesized derivatives?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H and 13C NMR resolve proton environments and carbon frameworks, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent positioning, as demonstrated for related thieno[2,3-b]pyridine carboxamides .
  • HRMS : High-resolution mass spectrometry validates molecular formulas .

Q. What preliminary pharmacological screening approaches are suitable for this compound?

Initial evaluations focus on cytotoxicity and target-specific assays:

  • Cell-based assays : Test against sensitive and multidrug-resistant cancer cell lines (e.g., NCI-60 panel) to assess potency and selectivity .
  • Enzyme inhibition : Screen for kinase or protease inhibition using fluorometric/colorimetric substrates .
  • Dose-response analysis : Establish IC50 values to prioritize lead compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

SAR studies emphasize substituent effects on pharmacological profiles:

  • Electron-withdrawing groups : Trifluoromethyl or nitro groups at position 4 improve metabolic stability and target binding .
  • Aromatic substitutions : Para-methylphenyl or pyridinyl groups enhance lipophilicity and membrane permeability .
  • Core modifications : Cyclopenta or dihydrothieno moieties influence conformational flexibility and receptor interactions .
    Example SAR Table :
Substituent PositionFunctional GroupObserved EffectReference
4CF3Increased cytotoxicity (IC50 < 1 µM)
6Thiophen-2-ylImproved kinase inhibition
2AminoEnhanced solubility and H-bonding

Q. What mechanistic insights explain conflicting bioactivity data across derivatives?

Contradictions in pharmacological data may arise from:

  • Off-target effects : Some derivatives (e.g., acetylated analogs) may interact with unrelated enzymes, confounding results .
  • Metabolic instability : Rapid degradation of certain substituents (e.g., ester groups) can reduce in vivo efficacy despite in vitro potency .
  • Assay variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native proteins) affect activity measurements .

Q. How can computational modeling accelerate the design of novel derivatives?

  • Docking studies : Predict binding poses to targets like EGFR or tubulin using software (e.g., AutoDock Vina) .
  • QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties, reducing late-stage attrition .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Intermediate stabilization : Boc-protection of amines prevents side reactions during cyclization .
  • Catalyst screening : Piperidine or morpholine in ethanol improves reaction rates and selectivity in Knoevenagel condensations .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes while maintaining yields .

Methodological Notes

  • Data contradiction resolution : Cross-validate pharmacological results using orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays) .
  • Green chemistry : Prioritize solvent-free or aqueous conditions to align with sustainability goals .

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